molecular formula C18H15ClN4O B2631244 Cysteine Protease inhibitor hydrochloride

Cysteine Protease inhibitor hydrochloride

カタログ番号: B2631244
分子量: 338.8 g/mol
InChIキー: SOZJROVPTNXLPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Molecular Formula

Cysteine Protease Inhibitor (hydrochloride) is systematically named as (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile hydrochloride , reflecting its bifunctional nitrile groups and aromatic ether backbone. The molecular formula is C₁₈H₁₅ClN₄O , with a molecular weight of 338.79 g/mol . The hydrochloride salt formation arises from the protonation of the primary amine group in the parent compound, enhancing aqueous solubility and stability.

Table 1: Key Chemical Identifiers

Property Value
Systematic Name (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile hydrochloride
Molecular Formula C₁₈H₁₅ClN₄O
Molecular Weight 338.79 g/mol
Salt Formation Rationale Protonation of amine group by HCl

Crystallographic Structure Analysis

X-ray crystallography reveals a planar pyridine ring connected via an ether linkage to a propanenitrile moiety. The hydrochloride group forms an ionic interaction with the protonated amine, stabilizing the crystal lattice. The nitrile groups adopt linear geometries (bond angle ~180°) typical of sp-hybridized carbons. The aromatic phenyl group contributes to π-π stacking interactions, as observed in similar protease inhibitors.

Protonation State and Salt Formation Rationale

The hydrochloride salt form is critical for bioavailability. At physiological pH (7.4), the amine group (pKa ~9.5) remains protonated, increasing water solubility (50 mg/mL in DMSO). This contrasts with the parent compound, which exhibits limited solubility due to its non-ionic amine. The Cl⁻ counterion balances the charge, reducing hygroscopicity and improving shelf life.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 2H, pyridine-H), 7.62 (d, J = 8.3 Hz, 2H, phenyl-H), 7.35 (d, J = 8.3 Hz, 2H, phenyl-H), 4.92 (s, 2H, CH₂NH₃⁺), 3.78 (t, J = 6.7 Hz, 2H, OCH₂).
  • ¹³C NMR: δ 158.9 (C≡N), 154.2 (pyridine-C-O), 134.5–126.8 (aromatic carbons), 117.3 (C≡N).

Infrared (IR) Spectroscopy:

  • Strong absorption at 2245 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS):

  • ESI-MS (m/z): [M+H]⁺ = 339.3 (calculated: 339.08), with isotopic peaks at 341.3 (³⁷Cl).

Comparative Analysis with Parent Compound

The parent compound (2-cyanopyridin-4-yl)oxy-3-(4-(aminomethyl)phenyl)propanenitrile lacks the hydrochloride group, resulting in:

  • Reduced Solubility: <5 mg/mL in aqueous buffers vs. 50 mg/mL for the hydrochloride form.
  • Lower Thermal Stability: Decomposition at 120°C vs. 180°C for the salt.
  • Altered Crystallinity: The parent compound forms needle-like crystals, whereas the hydrochloride adopts a cubic lattice.

Table 2: Parent Compound vs. Hydrochloride Salt

Property Parent Compound Hydrochloride Salt
Solubility (DMSO) 10 mg/mL 50 mg/mL
Melting Point 153–155°C 180–182°C
Bioavailability Low High

特性

IUPAC Name

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZJROVPTNXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cysteine protease inhibitors often involves the creation of dipeptidyl frameworks with specific warheads that can interact with the active site of the enzyme. Common synthetic routes include the preparation of dipeptidyl epoxyesters, dipeptidyl enoates, and dipeptidyl nitroalkenes. These compounds are synthesized through various organic reactions, including esterification, alkylation, and nitrile formation .

Industrial Production Methods: Industrial production of cysteine protease inhibitors typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product. Techniques such as chromatography and crystallization are employed to purify the synthesized inhibitors .

化学反応の分析

反応の種類: システインプロテアーゼ阻害剤は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール誘導体など、安定性と結合特性が向上した修飾された阻害剤が含まれます .

4. 科学研究への応用

システインプロテアーゼ阻害剤(塩酸塩)は、広範囲の科学研究への応用を持っています。

    化学: 酵素メカニズムとタンパク質相互作用の研究のためのツールとして使用されます。

    生物学: アポトーシスやオートファジーなど、タンパク質分解が関与する細胞過程の研究で使用されます。

    医学: 癌、寄生虫感染症、炎症性疾患などの疾患治療における治療の可能性について調査されています。

    産業: 医薬品の開発やさまざまな産業プロセスにおける添加剤として使用されます

科学的研究の応用

Cancer Therapy

Cysteine protease inhibitors have shown promise in cancer therapy by targeting specific proteases involved in tumor progression and metastasis. For instance:

  • Inhibition of Cathepsins : Cathepsins B and L are cysteine proteases often overexpressed in tumors. Studies have demonstrated that inhibitors like SnuCalCpI15 can reduce the activity of these enzymes in breast cancer cells, leading to decreased tumor growth and invasiveness .
  • Case Study : A study involving the application of cysteine protease inhibitors on MDA-MB-231 breast cancer cells showed a significant reduction in Z-Phe-Arg-AMC hydrolyzing activity, indicating effective inhibition of cysteine proteases within both intracellular and extracellular environments .

Infectious Diseases

Cysteine protease inhibitors are also being explored for their potential to treat infectious diseases caused by parasites and bacteria.

  • Leishmaniasis Treatment : Research has indicated that cysteine protease inhibitors can selectively inhibit the growth of Leishmania parasites. In animal models, treatment with compounds like K11002 resulted in delayed lesion development in infected mice, showcasing the potential for these inhibitors as therapeutic agents against leishmaniasis .
  • Mechanistic Insights : The mechanism involves the selective targeting of microbial cysteine proteases while sparing host cell proteases, thus minimizing systemic toxicity. This selectivity is crucial for developing effective treatments with fewer side effects .

Neurodegenerative Diseases

Cysteine protease inhibitors are being investigated for their role in neurodegenerative diseases such as Huntington's disease.

  • Pan-Caspase Inhibitors : In studies focused on Huntington's disease models, irreversible pan-caspase inhibitors were found to suppress caspase-mediated toxicity, rescuing neurons from cell death. This suggests that cysteine protease inhibition may provide a protective effect against neurodegeneration .
  • Therapeutic Potential : The development of non-peptidic cysteine protease inhibitors could enhance metabolic stability and cell penetration compared to traditional peptidic inhibitors, making them more viable as therapeutic agents .

Immunomodulation

Recent studies have explored the immunomodulatory effects of cysteine protease inhibitors derived from ticks.

  • Tick Cystatins : These inhibitors have been shown to suppress immune responses, which could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy by modulating host immune responses .

Data Summary

The following table summarizes key findings related to the applications of cysteine protease inhibitors:

Application AreaSpecific Proteases TargetedKey FindingsReferences
Cancer TherapyCathepsins B and LReduced tumor growth in breast cancer models
Infectious DiseasesLeishmania spp.Delayed lesion development in infected mice
Neurodegenerative DiseasesCaspasesSuppressed toxicity in Huntington's disease models
ImmunomodulationTick cystatinsSuppressed immune responses

作用機序

システインプロテアーゼ阻害剤は、システインプロテアーゼの活性部位に結合することで効果を発揮し、酵素がタンパク質中のペプチド結合を切断するのを防ぎます。阻害剤は通常、触媒システイン残基のチオール基と共有結合を形成し、酵素の不可逆的な阻害をもたらします。 このメカニズムは、さまざまな生物学的プロセスにおけるタンパク質分解活性の調節に不可欠です .

類似化合物:

ユニークさ: システインプロテアーゼ阻害剤(塩酸塩)は、触媒システイン残基のチオール基との特異的な相互作用により、非常に選択的で強力な阻害をもたらすため、ユニークです。 この特異性により、研究と治療の両方の用途において貴重なツールとなっています .

類似化合物との比較

Selectivity and Target Profiles

Cysteine Protease Inhibitor (hydrochloride) is distinguished by its broad cysteine protease inhibition, contrasting with other compounds that exhibit narrower or overlapping specificity:

Compound Primary Target(s) Selectivity Profile Mechanism Reference
Cysteine Protease Inhibitor (hydrochloride) Cathepsins Broad cysteine protease inhibition Competitive (presumed)
L006235 Cathepsin K 4,000× selective over cathepsins B, L, S Reversible
CA-074 Me Cathepsin B Irreversible inhibition Covalent modification
E-64/E-64c Papain-family proteases Broad cysteine protease inhibition Irreversible
TPCK Serine/Cysteine proteases Dual inhibition (e.g., trypsin-like enzymes) Alkylation
MIV-711 Cathepsin K Osteoporosis research Reversible



Key Findings :

  • L006235 and MIV-711 are highly selective for cathepsin K, making them ideal for bone-related studies .
  • CA-074 Me’s irreversibility and membrane permeability enhance its utility in cellular cathepsin B inhibition .
  • E-64 and TPCK exhibit broader or dual inhibition, which may complicate experimental interpretations .

Pharmacokinetic and Physicochemical Properties

Differences in solubility, stability, and formulation impact practical use:

Compound Solubility Storage Conditions Stability in Solution Reference
Cysteine Protease Inhibitor (hydrochloride) 50 mg/mL (DMSO) 2–8°C, dry, sealed Stable for 1 month at -20°C
E-64c Not reported -20°C Stability data limited
ONO-5334 Oral activity Room temperature (tablet) Optimized for in vivo delivery
Relacatib (SB-462795) Oral activity Not reported Preclinical bone resorption

Key Findings :

  • The hydrochloride form’s high solubility in DMSO (50 mg/mL) simplifies in vitro workflows compared to less-soluble analogs .
  • Oral inhibitors like ONO-5334 and Relacatib are preferred for systemic studies, whereas the hydrochloride form is likely restricted to in vitro use .

Structural and Functional Insights

  • Macrocyclic Inhibitors (e.g., compounds 24, 25) : Exhibit enhanced selectivity for o-CAPN2 compared to linear analogs, highlighting the role of structural rigidity in target specificity .
  • Nitrile-Based Inhibitors : Computational studies suggest nitrile groups form covalent bonds with catalytic cysteine residues, offering irreversible inhibition—a contrast to the presumed reversible action of the hydrochloride form .

生物活性

Cysteine protease inhibitors (CPIs) are crucial in various biological processes, including cancer progression, inflammation, and infectious diseases. The specific compound "Cysteine Protease Inhibitor (hydrochloride)" has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of Cysteine Proteases

Cysteine proteases are a family of enzymes that play significant roles in protein degradation and processing. They are implicated in various physiological and pathological processes, including:

  • Cancer Metastasis : Cysteine proteases such as cathepsins are involved in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.
  • Infection : Certain pathogens utilize cysteine proteases to evade host defenses, making them targets for therapeutic intervention.
  • Inflammation : Dysregulation of cysteine proteases is linked to inflammatory diseases.

Cysteine protease inhibitors function by binding to the active site of cysteine proteases, thereby preventing substrate access and inhibiting enzymatic activity. A common mechanism involves the formation of a covalent bond between the inhibitor and the active site cysteine residue of the protease.

Inhibitory Potency

Recent studies have characterized various cysteine protease inhibitors, including those derived from natural sources. For instance:

  • Cystatin-Hv , derived from leeches, has demonstrated a potent inhibitory effect on human cathepsin L with an IC50_{50} value of 7.9 nM . This highlights the potential for developing novel inhibitors from non-traditional sources.
  • A study on SnuCalCpI15 , a cysteine protease inhibitor from Calotropis procera, showed significant inhibition of cathepsin L activity in breast cancer cells, with a reduction in hydrolyzing activity by more than 20% .

Case Studies

  • Breast Cancer Treatment : The application of SnuCalCpI15 resulted in altered enzymatic activity in MDA-MB-231 breast cancer cells. The inhibitor's ability to maintain structural integrity while exhibiting slow-binding kinetics makes it a candidate for further therapeutic exploration .
  • Antimalarial Activity : Cysteine protease inhibitors have been evaluated for their effectiveness against malaria parasites. Inhibitors targeting falcipains (cysteine proteases in Plasmodium falciparum) have shown promise in halting parasite development by blocking hemoglobin hydrolysis .
  • COVID-19 Therapeutics : Compounds targeting the 3CL-like protease of SARS-CoV-2 have demonstrated significant antiviral activity. For example, PF-00835231 exhibited an EC50_{50} value as low as 0.23 µM when used with a P-glycoprotein inhibitor, indicating enhanced efficacy against viral replication .

Data Tables

Compound NameTarget EnzymeIC50_{50} ValueSourceApplication Area
Cystatin-HvCathepsin L7.9 nMHaementeria vizottoiCancer
SnuCalCpI15Cathepsin LNot specifiedCalotropis proceraBreast Cancer
PF-00835231SARS-CoV-2 3CL Pro0.23 µMSyntheticCOVID-19
K11002L. major cpBNot specifiedSyntheticLeishmaniasis

Q & A

Q. How do I select appropriate concentrations of cysteine protease inhibitors for in vitro assays?

Cysteine protease inhibitor concentrations should be optimized based on the target enzyme’s sensitivity and assay conditions. For example:

  • E-64 (a covalent inhibitor) is typically used at 1–50 µM for irreversible inhibition, while leupeptin (reversible) is effective at 0.1–10 µM .
  • In DNA fragmentation studies, E-64c (a membrane-permeable analog) was tested at 10 µM and 50 µM to assess dose-dependent effects on apoptosis .
  • Pre-incubation times (e.g., 30 minutes at 25°C) are critical for inhibitor-enzyme interaction . Validate efficacy using fluorometric substrates like Z-FR-MCA (for total cysteine proteases) or ε-NH2-caproyl-Cys(Bzl)-Cys(Bzl)-MCA (for cathepsin B) .

Q. What methods are recommended for quantifying cysteine protease inhibitor activity?

  • Fluorometric assays : Use substrates such as BANA (N-benzoyl-DL-arginine-β-naphthylamide hydrochloride) with DMACA (p-dimethylaminocinnamaldehyde) for colorimetric detection. Pre-activate enzymes with DTT (2 mM) to reduce disulfide bonds .
  • Gel-based assays : Monitor DNA fragmentation or protein cleavage via agarose gel electrophoresis (e.g., 1.8% gels with ethidium bromide) to visualize inhibitor effects on apoptotic pathways .
  • Include controls like PMSF (serine protease inhibitor) and CA-074 (cathepsin B-specific inhibitor) to confirm specificity .

Q. How do I design a protease inhibitor cocktail for cell lysates?

  • Combine inhibitors targeting multiple protease classes. For example:
    • Cysteine proteases : E-64 (0.001–0.1 mM).
    • Serine proteases : AEBSF hydrochloride (0.5 mM).
    • Metalloproteases : EDTA (0.5–5 mM) .
  • EDTA-free cocktails are preferred for metal-dependent assays, substituting o-phenanthroline (2 mM) as a metalloprotease inhibitor .

Advanced Research Questions

Q. How can I resolve contradictory data when using cysteine protease inhibitors across different experimental models?

Contradictions often arise from differences in inhibitor specificity, cell permeability, or off-target effects. For example:

  • E-64c (10 µM vs. 50 µM) showed variable inhibition of DNA fragmentation in BY-2 cells, suggesting concentration-dependent secondary effects .
  • Leupeptin (a broad-spectrum inhibitor) may interfere with serine proteases, necessitating validation with aprotinin or TPCK to isolate cysteine protease activity .
  • Use LC/MS or HPLC to confirm substrate cleavage patterns and rule out non-specific inhibition .

Q. What strategies improve the specificity of cysteine protease inhibitors in complex biological systems?

  • Irreversible inhibitors : E-64 and CA-074 Me (cell-permeable cathepsin B inhibitor) provide prolonged inhibition but require careful titration to avoid cytotoxicity .
  • Activity-based probes : Tagged inhibitors (e.g., fluorescently labeled E-64) enable real-time tracking of protease inhibition in live cells .
  • pH optimization : Cysteine protease inhibitors like cystatin show maximal activity at pH 8.0; deviations reduce efficacy .

Q. How do I validate the role of cysteine proteases in disease models using inhibitor studies?

  • In vivo models : Test inhibitors in animal脱毛 models (e.g., hair follicle cycling studies) to assess effects on tissue remodeling .
  • 3D cell cultures : Combine inhibitors with MTT assays to measure viability and angiogenesis assays to evaluate extracellular matrix degradation .
  • Cross-reference with knockout models or siRNA silencing to confirm mechanistic consistency .

Q. What are the pitfalls in interpreting dose-response curves for cysteine protease inhibitors?

  • Non-linear kinetics : Irreversible inhibitors (e.g., E-64) may exhibit time-dependent IC50 shifts due to covalent binding .
  • Substrate competition : High substrate concentrations reduce apparent inhibitor potency. Use Michaelis-Menten plots to adjust for competitive inhibition .
  • Buffer interference : EDTA (inhibitor cocktails) chelates metal ions, altering enzyme conformations. Validate assays with metal-supplemented buffers .

Methodological Best Practices

  • Storage : Aliquot inhibitors (e.g., E-64, leupeptin) in -20°C to prevent hydrolysis .
  • Reproducibility : Report inhibitor concentrations, pre-incubation times, and substrate batches, as minor variations affect results .
  • Ethical compliance : For animal studies, disclose ethical review protocols and informed consent for human tissue samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。